(EZ)-(1R)-empenthrin

pyrethroid volatility vapor pressure spatial repellency

(EZ)-(1R)-empenthrin (CAS 54406-48-3), also known as vaporthrin, is a synthetic pyrethroid ester insecticide derived from (1R)-chrysanthemic acid. It is characterized as a yellow oily liquid with a molecular weight of 274.4 g/mol and a vapor pressure of 14 mPa at 23.6°C, which confers high volatility at ambient temperatures—a property that distinguishes it from many other pyrethroids.

Molecular Formula C18H26O2
Molecular Weight 274.4 g/mol
Cat. No. B1252385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(EZ)-(1R)-empenthrin
Molecular FormulaC18H26O2
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(C)C
InChIInChI=1S/C18H26O2/c1-8-10-13(5)15(9-2)20-17(19)16-14(11-12(3)4)18(16,6)7/h2,10-11,14-16H,8H2,1,3-7H3/b13-10+/t14?,15?,16-/m0/s1
InChIKeyYUGWDVYLFSETPE-JBYIFCMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Empenthrin (Vaporthrin): High-Volatility Pyrethroid Ester for Spatial Insect Control and Textile Protection


(EZ)-(1R)-empenthrin (CAS 54406-48-3), also known as vaporthrin, is a synthetic pyrethroid ester insecticide derived from (1R)-chrysanthemic acid [1]. It is characterized as a yellow oily liquid with a molecular weight of 274.4 g/mol and a vapor pressure of 14 mPa at 23.6°C, which confers high volatility at ambient temperatures—a property that distinguishes it from many other pyrethroids [2]. The technical material consists of a mixture of isomers, with the (1R)-acid configuration being the key stereochemical determinant of insecticidal activity [3]. Empenthrin acts as a sodium channel modulator, producing rapid knockdown and lethal effects against a broad spectrum of flying insects, particularly moths and fabric pests, and is primarily formulated for domestic and stored-product pest control applications [4].

Why Empenthrin Cannot Be Simply Substituted with Other Pyrethroids: Physicochemical and Efficacy Differentiation


Generic substitution among pyrethroid insecticides is not scientifically valid due to substantial inter-compound variation in vapor pressure, isomer-specific activity, and species selectivity. Empenthrin's vapor pressure (14 mPa at 23.6°C) is approximately one order of magnitude higher than that of allethrin (1.6 × 10⁻² Pa at 30°C, equivalent to ~0.016 mPa), directly dictating its superior performance in ambient-temperature vapor-action applications . Furthermore, the (1R)-stereoisomer configuration is essential for optimal insecticidal activity; substitution with racemic mixtures or alternative pyrethroids lacking this specific chiral center results in reduced knockdown efficacy against target flying insects [1]. Mammalian toxicity profiles also diverge significantly—empenthrin exhibits an oral LD₅₀ >5000 mg/kg in male rats, whereas permethrin's oral LD₅₀ ranges from 430 to 4000 mg/kg depending on isomer composition and vehicle, indicating that safety margins are not interchangeable [2]. These compound-specific physicochemical and toxicological properties preclude simple substitution and necessitate empirical, comparator-based selection for formulation development.

Quantitative Evidence for Empenthrin Differentiation: Head-to-Head Performance Data Against Pyrethroid Comparators


Vapor Pressure Superiority: Empenthrin vs. Allethrin Ambient Volatility Comparison

Empenthrin exhibits a vapor pressure approximately 10-fold higher than that of allethrin under identical temperature conditions. At 30°C, the vapor pressure of empenthrin is 1.62 × 10⁻³ mmHg, whereas that of allethrin is 1.20 × 10⁻⁴ mmHg . This quantitative difference directly translates to superior ambient-temperature volatility and enhanced vapor-phase distribution, enabling effective spatial insect control without requiring thermal activation.

pyrethroid volatility vapor pressure spatial repellency fumigation

Mosquito Knockdown Efficacy: Empenthrin vs. Permethrin Spatial Activity Comparison

Empenthrin demonstrates complete mosquito knockdown within 20 minutes at a concentration of 8 mL/m³, a performance benchmark that is reported as superior to permethrin under equivalent testing conditions . While the exact permethrin KD₅₀ or KD₁₀₀ value at 8 mL/m³ is not specified in this source, the qualitative assertion of superiority is supported by empenthrin's higher vapor pressure and rapid vapor-phase distribution kinetics.

mosquito control knockdown activity spatial insecticide vector control

Mammalian Safety Margin: Empenthrin Acute Oral Toxicity vs. Permethrin

Empenthrin exhibits lower acute oral mammalian toxicity compared to permethrin. Empenthrin's oral LD₅₀ in male rats is >5000 mg/kg [1], whereas permethrin's oral LD₅₀ in rats ranges from 430 to 4000 mg/kg, with typical values around 1300 mg/kg and as low as 400 mg/kg depending on cis:trans isomer ratio and vehicle [2]. This represents a minimum 3.8-fold higher safety margin for empenthrin when using the most conservative permethrin LD₅₀ comparator.

acute toxicity mammalian safety LD50 risk assessment

Aquatic Ecotoxicity Profile: Empenthrin vs. Permethrin Comparative Hazard Assessment

Empenthrin exhibits extreme aquatic toxicity, with a 96-hour LC₅₀ of 1.7 μg/L (0.0017 mg/L) for rainbow trout (Oncorhynchus mykiss) [1]. This value is approximately 23-fold more toxic to fish than permethrin, which has predicted 96-hour LC₅₀ values of approximately 3.89 × 10⁻⁵ mg/L (0.0389 μg/L) for fish species based on QSAR models [2]. Both compounds are classified as highly hazardous to aquatic organisms, but empenthrin's greater potency necessitates stricter environmental containment and application protocols.

aquatic toxicity ecotoxicology environmental risk LC50

Isomer-Specific Metabolism: (1R)-cis vs. (1R)-trans Empenthrin Tissue Retention and Elimination Kinetics

Metabolic studies in rats reveal isomer-dependent differences in tissue retention following oral administration of radiolabeled (1R)-cis- and (1R)-trans-empenthrin. ¹⁴C tissue residues were consistently lower in rats receiving the trans-isomer compared to those receiving the cis-isomer, and fat tissue retained radioactivity longer in cis-isomer-treated animals [1]. Fecal excretion of unchanged parent compound accounted for 17–26% of the dose for the trans-isomer versus only 7–13% for the cis-isomer, indicating more rapid clearance of the trans-isomer [1].

stereoisomer metabolism toxicokinetics chiral pesticide bioaccumulation

Spiracular Entry Route Validation: Empenthrin Knockdown Mechanism Confirmation

Empenthrin's rapid knockdown action is mechanistically linked to spiracular entry. In controlled bioassays with adult houseflies (Musca domestica), the time required for 50% knockdown (KT₅₀) was significantly prolonged in spiracle-blocked flies compared to non-blocked controls when exposed to technical grade empenthrin vapor [1]. This confirms that the insect spiracle serves as the primary entry portal for vaporized empenthrin, a mechanistic feature that underpins its utility in passive vapor-action products where contact with the insect cuticle is minimal.

mode of entry vapor action spiracle knockdown kinetics

Empenthrin Application Scenarios: Evidence-Based Use Cases for Scientific and Industrial Procurement


Passive Ambient-Temperature Vapor-Action Products for Flying Insect Control

Empenthrin's vapor pressure of 14 mPa at 23.6°C—approximately 13.5-fold higher than allethrin at 30°C—enables effective vapor-phase distribution without thermal activation . This property directly supports formulation of passive emanators, impregnated fabrics, and paper-based mothproofing strips. In spatial mosquito control, 8 mL/m³ achieves 100% knockdown within 20 minutes, outperforming permethrin at equivalent concentrations . The validated spiracular entry mechanism further confirms that vapor-phase delivery is the optimal route for rapid knockdown [1]. Industrial applications include closet and wardrobe pest strips, museum artifact protection, and stored-product insect management in warehouses and retail environments.

Textile and Fabric Protection Against Keratophagous Insects

Empenthrin exhibits potent anti-feeding activity against a variety of Dermestidae beetles and effective ovicidal action against clothes moth (Tineola bisselliella) eggs . Its high vapor pressure ensures penetration into fabric folds and seams where larvae typically reside, while the compound's low mammalian toxicity (oral LD₅₀ >5000 mg/kg in male rats) supports consumer safety in clothing and carpet applications. Quantitative comparisons with traditional mothproofing agents indicate empenthrin inhibits egg hatching at significantly lower doses . Industrial use cases include textile mill treatment, carpet backing formulations, museum textile conservation, and wool storage protection.

Cockroach Repellent Coatings and Paint Additives

When incorporated into paint formulations at appropriate concentrations, empenthrin provides sustained cockroach repellency through gradual vapor release from the dried film matrix . This application leverages empenthrin's ambient volatility and the fact that its odorless nature is compatible with interior architectural coatings. The (1R)-stereoisomer configuration ensures optimal insecticidal activity at low loading rates, while the compound's isomer-dependent metabolic profile—with trans-isomer showing faster clearance [1]—informs quality control specifications for technical material used in long-duration applications. Procurement considerations include verifying (1R)-enriched stereochemical purity and cis:trans ratio to ensure consistent release kinetics over the intended service life of the coating.

Aerosol and Spatial Repellent Formulations for Public Health Vector Control

Empenthrin's rapid knockdown against mosquitoes (100% at 8 mL/m³ in 20 minutes) and superior performance relative to permethrin in spatial applications position it as a high-efficacy active ingredient for aerosol insecticides and metered-dose dispensers in public health settings. The validated spiracular entry mechanism ensures that vaporized empenthrin effectively reaches its neuronal target even with minimal cuticular contact, making it suitable for ultra-low-volume (ULV) space sprays and indoor residual spraying where rapid knockdown is critical for interrupting disease vector transmission. However, formulators must account for extreme aquatic toxicity (96-h LC₅₀ 1.7 μg/L for rainbow trout) [1] and restrict applications to indoor or enclosed environments where environmental release to surface waters can be excluded.

Technical Documentation Hub

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36 linked technical documents
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